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Compound of Interest

Compound Name: 3,8-Dimethylquinoxalin-6-amine

Cat. No.: B008788 Get Quote

Researchers, scientists, and drug development professionals are increasingly turning their

attention to quinoxaline amines, a class of nitrogen-containing heterocyclic compounds

demonstrating significant therapeutic potential across a spectrum of diseases. This guide

provides an in-depth review of the current literature, focusing on the anticancer, antimicrobial,

antiviral, and neuroprotective properties of these versatile molecules. It summarizes key

quantitative data, details experimental methodologies, and visualizes the underlying biological

pathways to facilitate further research and development in this promising area.

Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, have

emerged as privileged scaffolds in medicinal chemistry. Their diverse biological activities stem

from their ability to interact with various biological targets. This guide consolidates the current

understanding of their therapeutic potential, with a focus on amine-substituted quinoxalines.

Anticancer Activity: Targeting Key Cellular
Pathways
Quinoxaline amines have shown significant promise as anticancer agents, with numerous

studies reporting potent activity against a range of cancer cell lines. Their mechanism of action

often involves the inhibition of protein kinases, crucial regulators of cell growth, proliferation,

and survival.
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The following table summarizes the in vitro anticancer activity of selected quinoxaline amine

derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various

cancer cell lines.
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

Quinoxaline Urea

Analog
HCT116 (Colon) 4.4 [1]

Quinoxaline Urea

Analog
MCF-7 (Breast) 4.4 [1]

1-(N-substituted)-

quinoxaline
MCF-7 (Breast) 2.61 [1]

Sulfono-hydrazide

Derivative
MCF-7 (Breast) 22.11 ± 13.3 [1]

Benzo-hydrazide

Derivative
A549 (Lung) 46.6 ± 7.41 [1]

Benzo-hydrazide

Derivative
HCT-116 (Colon) 48 ± 8.79 [1]

Imidazole-substituted

Quinoxaline
A375 (Melanoma) 0.003 [1]

Aminoalcohol-based

Quinoxaline (DEQX)
Ht-29 (Colorectal) 12.5 (µg/mL) [2]

Aminoalcohol-based

Quinoxaline (OAQX)
Ht-29 (Colorectal) 12.5 (µg/mL) [2]

2,3-dialkenyl-

substituted

quinoxaline (4m)

A549 (Lung) 9.32 ± 1.56 [3]

2,3-dialkenyl-

substituted

quinoxaline (4b)

A549 (Lung) 11.98 ± 2.59 [3]

Quinoxaline

Compound IV
PC-3 (Prostate) 2.11 [4][5]

Quinoxaline

Compound III
PC-3 (Prostate) 4.11 [4][5]
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Quinoxaline

Compound IV
HepG2 (Liver) >10 [4][5]

Quinoxaline

Compound III
HepG2 (Liver) >10 [4][5]

N-(phenyl)-3-

(quinoxalin-2-ylamino)

benzamide derivative

HCT116, HepG2,

MCF-7
as low as 2.5 [6]

Experimental Protocols: Anticancer Assays
Cell Viability Assay (MTT Assay):

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated

for 24 hours to allow for attachment.

Compound Treatment: The cells are then treated with various concentrations of the

quinoxaline amine compounds and incubated for a further 48-72 hours.

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial

dehydrogenases convert the yellow MTT to purple formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as

dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (typically 570 nm) using a microplate reader. The absorbance is directly

proportional to the number of viable cells.

IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the

compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4][5]

Apoptosis Assay (Annexin V-FITC Staining):

Cell Treatment: Cells are treated with the quinoxaline amine compound at its IC50

concentration for a specified period (e.g., 24 or 48 hours).
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Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-

buffered saline (PBS), and resuspended in Annexin V binding buffer.

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and

incubated in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer

leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that

can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate

between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Signaling Pathways in Cancer
Quinoxaline derivatives have been shown to modulate key signaling pathways involved in

cancer progression, such as the PI3K/mTOR pathway.[7][8] Inhibition of these pathways can

disrupt cell growth, proliferation, and survival.

PI3K/mTOR signaling pathway inhibition by quinoxaline amines.

Antimicrobial Activity: A Broad Spectrum of Action
Quinoxaline amines have demonstrated significant activity against a variety of pathogenic

microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentrations (MIC) of various

quinoxaline amine derivatives against different microbial strains.
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Compound/Derivati
ve

Microorganism MIC (µg/mL) Reference

Compound 5p S. aureus 4 [9]

Compound 5p B. subtilis 8 [9]

Compounds 5m-5p MRSA 8-32 [9]

Compounds 5m-5p E. coli 4-32 [9]

Compound 2d E. coli 8 [10]

Compound 3c E. coli 8 [10]

Compound 2d B. subtilis 16 [10]

Compound 3c B. subtilis 16 [10]

Compound 4 B. subtilis 16 [10]

Compound 6a B. subtilis 16 [10]

Compound 10 C. albicans 16 [10]

Compound 10 A. flavus 16 [10]

Quinoxaline Derivative MRSA 1-8 [11]

Compound 5k Acidovorax citrulli - [12]

Compound 5j Rhizoctonia solani 8.54 (EC50) [12]

Compound 5t Rhizoctonia solani 12.01 (EC50) [12]

Experimental Protocols: Antimicrobial Assays
Disk Diffusion Method:

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial

suspension.
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Disk Application: Sterile paper disks impregnated with a known concentration of the

quinoxaline amine compound are placed on the agar surface.

Incubation: The plates are incubated under appropriate conditions for microbial growth.

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where

microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates

greater antimicrobial activity.[13]

Broth Microdilution Method (for MIC Determination):

Serial Dilution: Two-fold serial dilutions of the quinoxaline amine compound are prepared in a

liquid growth medium in a 96-well microtiter plate.

Inoculation: Each well is inoculated with a standardized suspension of the test

microorganism.

Incubation: The microtiter plate is incubated under suitable conditions.

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest

concentration of the compound that completely inhibits visible growth of the microorganism.

[10][11]

Workflow for antimicrobial screening of quinoxaline amines.

Antiviral and Neuroprotective Potential
Beyond their anticancer and antimicrobial properties, quinoxaline amines are also being

investigated for their potential as antiviral and neuroprotective agents.

Antiviral Activity
Several quinoxaline derivatives have shown inhibitory activity against a range of viruses. For

instance, certain derivatives have demonstrated efficacy against Herpes Simplex Virus (HSV),

Human Cytomegalovirus (HCMV), and even the virus responsible for COVID-19.[14][15][16]

[17]

Quantitative Antiviral Data:
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Compound/De
rivative

Virus EC50 Cell Line Reference

1-(4-chloro-8-

methyl...
HSV

25% plaque

reduction at 20

µg/mL

Vero [14]

Ethyl 2-(4-

chlorophenyl)...
Vaccinia virus 2 µM HEL [15]

Quinoxaline

derivative
HCMV < 0.05 µM - [18]

Quinoxaline

derivative 6

Coxsackievirus

B4 (CVB4)
1.7 µM

Vero-76, LLC-

MK2
[19]

Quinoxaline

derivative 7

Coxsackievirus

B4 (CVB4)
1.5 µM

Vero-76, LLC-

MK2
[19]

Quinoxaline

derivative 6

Coxsackievirus

B3 (CVB3)
2-3 µM

Vero-76, LLC-

MK2
[19]

Quinoxaline

derivative 8
Echovirus 9 (E9) 6 µM

Vero-76, LLC-

MK2
[19]

Quinoxaline

derivative 11-b

Influenza A

(H1N1)
0.2164 µM - [17]

Quinoxaline

derivative 3
HIV-1 3.1 nM MT2 [20]

Experimental Protocol: Plaque Reduction Assay:

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in

multi-well plates.

Virus Infection: The cell monolayers are infected with a known amount of virus.

Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the

cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose)

containing various concentrations of the quinoxaline amine compound.
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Incubation: The plates are incubated for a period sufficient for viral plaques (localized areas

of cell death) to form.

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with

crystal violet) to visualize the plaques. The number of plaques in the treated wells is

compared to that in the untreated control wells.

EC50 Calculation: The effective concentration 50 (EC50), the concentration of the compound

that reduces the number of plaques by 50%, is determined.[14]

Neuroprotective Effects
Emerging research suggests that quinoxaline amines may have a role in protecting neurons

from damage, a key factor in neurodegenerative diseases like Parkinson's and Alzheimer's.[21]

[22][23] Studies have shown that certain derivatives can enhance neuronal viability, block Aβ-

induced toxicity, and reduce oxidative stress in cellular and animal models of these diseases.

[23] For example, the compound PAQ (4c) has been shown to attenuate neurodegeneration in

a mouse model of Parkinson's disease.[22]

Synthesis of Bioactive Quinoxaline Amines
The synthesis of quinoxaline amines typically involves the condensation of an o-

phenylenediamine with a 1,2-dicarbonyl compound.[24] Modifications to this general method,

including the use of various catalysts and reaction conditions, have been developed to improve

yields and create a diverse library of derivatives.[14][24][25][26]

General Synthetic Protocol:

Reaction of o-phenylenediamine and a 1,2-dicarbonyl compound: The two starting materials

are reacted in a suitable solvent, often with an acid or metal catalyst.[24]

Introduction of the amine group: The amine functionality can be introduced at various

positions on the quinoxaline ring through nucleophilic substitution or other synthetic

transformations. For example, a chloro-substituted quinoxaline can be reacted with an

amine.[25]
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Purification: The final product is purified using techniques such as recrystallization or column

chromatography.

General synthesis of bioactive quinoxaline amines.

Conclusion
Quinoxaline amines represent a highly promising class of compounds with a broad range of

therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and

neuroprotective agents warrants continued investigation. The data and protocols presented in

this guide are intended to serve as a valuable resource for researchers dedicated to advancing

the development of novel quinoxaline amine-based therapeutics. Further exploration of

structure-activity relationships and mechanisms of action will be crucial in optimizing the

potency and selectivity of these compounds for clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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